FGFR2 Cellular Proliferation Inhibition: N2-Cyclopentylpyrimidine-2,5-diamine vs. Clinical-Stage FGFR Inhibitors
N2-Cyclopentylpyrimidine-2,5-diamine exhibits an IC₅₀ of 156 nM against FGFR2-dependent KATO III gastric cancer cell proliferation, as measured by cell counting kit-8 assay after 72 hours [1]. In cross-study comparison, the clinical-stage pan-FGFR inhibitor erdafitinib demonstrates FGFR2 enzymatic IC₅₀ values of 2.5–3.0 nM [2], while the FGFR1/3-selective tool compound PD173074 shows FGFR1 IC₅₀ of 21.5–25 nM and FGFR3 IC₅₀ of 5 nM [3]. The approximately 30- to 60-fold potency differential positions N2-cyclopentylpyrimidine-2,5-diamine as a moderate-potency chemical probe suitable for target validation studies requiring balanced efficacy and reduced toxicity risk, rather than a high-potency clinical candidate.
| Evidence Dimension | Antiproliferative activity in FGFR2-dependent KATO III gastric cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 156 nM |
| Comparator Or Baseline | Erdafitinib: FGFR2 enzymatic IC₅₀ = 2.5–3.0 nM; PD173074: FGFR1 IC₅₀ = 21.5–25 nM, FGFR3 IC₅₀ = 5 nM |
| Quantified Difference | N2-Cyclopentylpyrimidine-2,5-diamine exhibits 52–62× lower potency than erdafitinib and 3–6× lower potency than PD173074 on respective primary targets |
| Conditions | KATO III human gastric carcinoma cells, 72-hour proliferation assay (cell counting kit-8) [1]; Enzymatic kinase inhibition assays for comparators [2][3] |
Why This Matters
This potency tiering informs procurement decisions by clearly delineating the compound's utility as a moderate-potency chemical probe versus high-potency clinical inhibitors, enabling appropriate allocation to early-stage discovery versus lead optimization workflows.
- [1] BindingDB. (n.d.). BDBM50240780: CHEMBL4062877. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50240780 View Source
- [2] Perera, T. P. S., et al. (2017). Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor. Molecular Cancer Therapeutics, 16(6), 1010–1020. View Source
- [3] Mohammadi, M., et al. (1998). Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain. The EMBO Journal, 17(20), 5896–5904. View Source
